7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one class, characterized by a fused dioxolane and quinolinone core. The substituents at positions 5 and 7—specifically, a 4-fluorophenylmethyl group and a benzoyl group—impart distinct electronic and steric properties. These modifications are critical for modulating biological activity, solubility, and metabolic stability. The compound’s molecular formula is C₂₅H₁₈FNO₄, with a molecular weight of 415.42 g/mol (calculated from analogs in and ).
Properties
IUPAC Name |
7-benzoyl-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-8-6-15(7-9-17)12-26-13-19(23(27)16-4-2-1-3-5-16)24(28)18-10-21-22(11-20(18)26)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQMSIZXVRQNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A quinoline core which is known for various pharmacological activities.
- A fluorophenyl group that may enhance biological activity through electronic effects.
- A dioxolo ring , which contributes to its unique properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the dioxoloquinoline core via cyclization.
- Friedel-Crafts alkylation to introduce the fluorophenyl group.
- Acylation with benzoyl chloride to attach the benzoyl moiety.
Biological Activity Overview
Research indicates that compounds within this class exhibit a range of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Studies have shown that quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, crucial for DNA replication. For instance, the compound has been evaluated against various cancer cell lines and demonstrated significant cytotoxicity.
Case Studies
- In Vitro Studies : In vitro assays revealed that 7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one inhibited the growth of several cancer cell lines at low micromolar concentrations.
- Mechanistic Insights : Mechanistic studies indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes:
- Topoisomerases : Essential for DNA replication and transcription.
- Kinases : Involved in signaling pathways relevant to cancer progression.
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences biological activity. For example:
- The fluorine atom on the phenyl ring appears to enhance lipophilicity and cellular uptake.
- The dioxolo moiety is crucial for interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Estimated from analogs in ; †Predicted based on substituent contributions.
Key Research Findings
Physicochemical Properties
- Lipophilicity : The target compound’s logP (~4.86) is comparable to analogs with fluorinated substituents (). Methyl groups (e.g., in C567-0517) reduce logP slightly, improving aqueous solubility.
- Solubility : Fluorine’s electron-withdrawing effect enhances polarity but may reduce logSw (water solubility), as seen in analogs with logSw ≈ -4.63 ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
